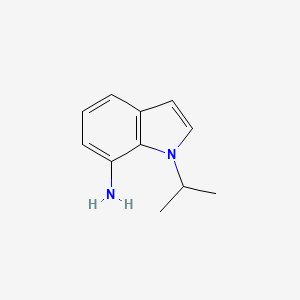

1-Isopropyl-1H-indol-7-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propan-2-ylindol-7-amine |

InChI |

InChI=1S/C11H14N2/c1-8(2)13-7-6-9-4-3-5-10(12)11(9)13/h3-8H,12H2,1-2H3 |

InChI Key |

LBQTZSHAUOKQQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropyl 1h Indol 7 Amine and Analogous Indole Systems

Classical and Modern Synthetic Routes to the Indole (B1671886) Core

The indole ring is a privileged structure in drug discovery, and numerous methods have been developed for its synthesis. pharmaguideline.comresearchgate.net These methods range from century-old named reactions to modern transition-metal-catalyzed processes.

The formation of the bicyclic indole structure is most commonly achieved through cyclization reactions. Classical methods often involve the condensation and rearrangement of substituted benzenes, while modern approaches frequently utilize transition-metal catalysis to form key bonds.

Fischer Indole Synthesis : This reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting arylhydrazone rearranges with the loss of ammonia (B1221849) to form the indole. pharmaguideline.com

Bartoli Indole Synthesis : A key method for producing 7-substituted indoles, the Bartoli synthesis involves the reaction of a nitrobenzene (B124822) with three equivalents of a vinyl Grignard reagent. pharmaguideline.com This approach is particularly relevant for the synthesis of precursors to 1-Isopropyl-1H-indol-7-amine.

Leimgruber-Batcho Indole Synthesis : This method provides a versatile route to indoles from o-nitrotoluenes. The o-nitrotoluene is first reacted with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to yield the indole. pharmaguideline.com

Modern Catalytic Methods : Contemporary strategies often employ transition metals like palladium or copper to catalyze the cyclization. For instance, a copper-catalyzed domino Sonogashira coupling/cyclization of N-substituted ortho-haloanilines with terminal alkynes provides an efficient route to 2-substituted indoles. rsc.org Similarly, palladium-catalyzed reactions of N-aryl imines can afford indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org

Below is an interactive table summarizing key classical indole synthesis methods.

| Synthesis Name | Starting Materials | Key Reagents/Conditions | Primary Application/Features |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid catalyst, Heat | Widely applicable for 2,3-substituted indoles. pharmaguideline.com |

| Bartoli Synthesis | Nitrobenzene, Vinyl Grignard reagent | 3 eq. Grignard reagent | Excellent for synthesizing 7-substituted indoles. pharmaguideline.com |

| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Reductive cyclization (e.g., H₂, Pd/C) | High yields, versatile for various indole products. pharmaguideline.com |

| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., Sodium ethoxide), Reductive cyclization | Forms indole-2-carboxylic acids. pharmaguideline.com |

Once the indole core is formed, further modification is often necessary. Direct C-H functionalization has emerged as a powerful tool, providing straightforward access to diverse indole scaffolds without the need for pre-functionalized starting materials. nih.govresearchgate.net Transition-metal catalysis is central to these strategies, enabling selective reactions at positions that are otherwise difficult to access due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at C3. ibs.re.krresearchgate.net Site-selective C-H functionalization can be achieved through the use of directing groups attached to the indole nitrogen, which guide the metal catalyst to a specific C-H bond, such as at the C7 position. rsc.org

Stereoselective and Regioselective Synthetic Approaches

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the reactions.

The introduction of an alkyl group onto the indole nitrogen is a common functionalization step. nih.gov For this compound, this involves N-isopropylation.

A standard method for N-alkylation is an SN2 reaction where the indole nitrogen acts as a nucleophile. youtube.com The process typically involves two steps:

Deprotonation : The indole N-H is first deprotonated using a strong base, such as sodium hydride (NaH), to form a more potent nucleophilic indolide anion. youtube.com

Alkylation : The resulting anion is then treated with an alkyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to install the isopropyl group.

Metal-free reductive N-alkylation methods have also been developed, using aldehydes (e.g., acetone, after oxidation of isopropanol) and a reductant like triethylsilane (Et₃SiH). acs.org Furthermore, iridium-catalyzed N-alkylation of indolines using alcohols offers a green and efficient alternative. organic-chemistry.org

Introducing a functional group at the C7 position of indole is challenging due to the preferential reactivity at other positions. rsc.org However, several modern strategies have been developed to achieve this transformation with high regioselectivity.

Directed C-H Functionalization : A highly effective method involves the use of a directing group on the indole nitrogen to guide a transition-metal catalyst to the C7 position. An iridium(III)-catalyzed direct C-H amidation of N-pivaloylindoles with organic azides has been shown to be highly effective for installing an amino group selectively at C7. ibs.re.kracs.org The pivaloyl group can be removed afterward under basic conditions. This method offers excellent regioselectivity and proceeds under mild conditions. ibs.re.kr

Synthesis from Pyrrole (B145914) Precursors : An alternative route involves building the benzene (B151609) portion of the indole onto a pre-functionalized pyrrole. A flexible method has been developed to convert pyrrole-3-carboxaldehydes into substituted 7-aminoindoles. nih.govnih.gov This strategy utilizes a Wittig reaction followed by an intramolecular Houben-Hoesch reaction mediated by a Lewis acid like BF₃·OEt₂ to construct the 7-aminoindole framework. nih.gov

Exploration of Catalyst Systems in the Synthesis of this compound Derivatives

Catalysts are crucial for achieving efficiency and selectivity in the synthesis of complex indoles. The choice of catalyst can control the outcome of a reaction, enabling specific bond formations. rsc.org

For the synthesis of a C7-aminated indole, transition-metal catalysts are paramount.

Iridium Catalysts : As mentioned, [Cp*IrCl₂]₂ is a key catalyst for the direct C7 amidation of indoles. ibs.re.kr The iridium center coordinates to the nitrogen-based directing group, facilitating the activation of the adjacent C7-H bond. Iridium catalysts are also used for N-alkylation reactions using alcohols as the alkylating agent. organic-chemistry.org

Palladium and Copper Catalysts : These metals are workhorses in indole synthesis, particularly for cyclization reactions that form the indole core. organic-chemistry.orgresearchgate.net For example, palladium catalysts like Pd(OAc)₂ are used in annulation reactions, while copper salts (e.g., CuI) are used in domino Sonogashira coupling/cyclization processes. rsc.orgorganic-chemistry.org

Lewis Acids : In the Houben-Hoesch approach to 7-aminoindoles from pyrrole precursors, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is essential to promote the cyclization step. nih.gov

The table below summarizes catalyst systems relevant to the synthesis of functionalized indoles.

| Catalytic System | Reaction Type | Role of Catalyst | Example |

| [Cp*IrCl₂]₂ / AgNTf₂ | C7-H Amidation | Directs amination to C7 via a directing group strategy. | Synthesis of 7-aminoindoles from N-pivaloylindoles. ibs.re.kr |

| Pd(OAc)₂ / Ligand | C-H Functionalization / Cyclization | Catalyzes C-C and C-N bond formation. | Annulation of ortho-iodoarylamines. nih.gov |

| CuI / Ligand | Coupling / Cyclization | Promotes Sonogashira coupling followed by cyclization. | Synthesis of indoles from 2-alkynylanilines. rsc.org |

| BF₃·OEt₂ | Houben-Hoesch Cyclization | Activates a nitrile for intramolecular electrophilic attack. | Annulation of a pyrrole derivative to form a 7-aminoindole. nih.gov |

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone for the synthesis and functionalization of indole rings, offering powerful tools for C-H activation, cross-coupling, and reduction reactions. tandfonline.com The construction of the this compound scaffold can leverage these methods at multiple stages.

A primary strategy for introducing the C-7 amino group involves the direct C-H amination or amidation of an appropriately N-protected indole. Iridium(III) catalysis has been shown to be particularly effective for the regioselective C-7 amidation of N-pivaloylindoles using organic azides as the nitrogen source. ibs.re.kracs.org This method provides direct access to a C-7 functionalized indole, which can then be further elaborated. Following amidation, deprotection of the pivaloyl group and subsequent N-alkylation would be required.

Alternatively, a more classical approach begins with 7-nitroindole (B1294693). The synthesis of nitroindoles can be achieved through various methods, including tandem Sonogashira coupling and heteroannulation reactions from 2-halonitroanilines and alkynes, often utilizing palladium catalysts. researchgate.netresearchgate.net Once the 7-nitroindole is obtained, the isopropyl group can be introduced at the N-1 position. Transition metal-catalyzed N-alkylation of indoles is a well-developed field. Methods utilizing copper hydride (CuH) catalysis or "borrowing hydrogen" methodologies with iron or nickel catalysts can effectively install the alkyl group. nih.govresearchgate.net

The final step in this sequence is the reduction of the nitro group to the primary amine. This transformation is commonly achieved with high efficiency via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. nih.gov This robust method is widely used in the synthesis of aminoindoles from their nitro counterparts. researchgate.net

| Reaction Step | Catalyst System | Substrate Example | Reagents | Key Features | Reference |

|---|---|---|---|---|---|

| C-7 Amidation | [Ir(Cp*)Cl2]2 / AgSbF6 | N-Pivaloylindole | Sulfonyl Azide | Direct, regioselective C-H functionalization at C-7. | ibs.re.kracs.org |

| N-Alkylation | CuH / DTBM-SEGPHOS (ligand) | N-(Benzoyloxy)indole | Alkenes | Ligand-controlled N-selectivity. | nih.gov |

| N-Alkylation | Tricarbonyl(cyclopentadienyl)iron complex | Indoline | Primary Alcohols | Borrowing-hydrogen methodology. | researchgate.net |

| Nitro Group Reduction | Pd/C | 7-Nitroindole | H2 gas or H-donor | High-yield conversion to 7-aminoindole. | researchgate.netnih.gov |

| Indole Synthesis | Pd(PPh3)4 / CuI | 2-Haloaniline | Terminal Alkyne | Tandem Sonogashira/cyclization to form the indole core. | researchgate.netnih.gov |

Organocatalytic and Biocatalytic Methods

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-catalyzed reactions, often providing high levels of enantioselectivity and operating under mild conditions. mdpi.com

Organocatalytic Methods While the direct organocatalytic C-7 amination of indoles is not as developed as metal-catalyzed counterparts, organocatalysis offers excellent solutions for the N-alkylation step. Chiral phosphoric acids and dinuclear zinc-ProPhenol complexes have been successfully employed to catalyze the enantioselective N-alkylation of indoles with various electrophiles, such as aldimines. mdpi.comnih.gov These methods could be applied to a 7-aminoindole or 7-nitroindole intermediate to introduce the isopropyl group. The reaction proceeds under mild conditions and can afford high yields and excellent enantiomeric ratios. nih.gov For instance, a cinchona alkaloid-derived catalyst can be used in the tandem Michael addition and Thorpe-Ziegler type reaction to synthesize complex heterocyclic systems, demonstrating the power of organocatalysis in constructing molecular complexity. nih.gov

| Catalyst Type | Example Catalyst | Electrophile | Key Features | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | SPINOL-based phosphoric acid | In situ generated N-acyl imines | High enantioselectivity (up to 99% ee). | mdpi.com |

| Dinuclear Metal Complex | Zinc-ProPhenol complex | Aldimines | Tolerates a wide array of indoles; good yields and excellent enantioselectivity (up to 99.5:0.5 e.r.). | nih.gov |

| Bifunctional Squaramide | Squaramide organocatalysts | Biaryl substrates with acceptor sites | Highly diastereo- and enantioselective synthesis of complex bridged biaryls. | nih.gov |

Biocatalytic Methods Biocatalysis presents a green and highly selective approach for chemical synthesis. The synthesis of chiral amines, in particular, has been revolutionized by enzymes like transaminases. nih.gov A potential biocatalytic route to this compound could involve the enzymatic reductive amination of a hypothetical precursor, 1-isopropyl-1H-indol-7-one. A transaminase enzyme, using isopropylamine (B41738) as the amine donor, could convert the ketone directly into the desired chiral amine. While this specific transformation on an indole substrate requires dedicated enzyme engineering and development, the underlying technology is well-established for producing a wide range of chiral amines for the pharmaceutical industry. mdpi.comnih.gov The use of ω-transaminases with chiral amine donors like (R)-α-phenylethylamine has also been demonstrated for the synthesis of other complex amines. mdpi.com

Synthesis of Hybrid Indole Scaffolds Incorporating this compound Motifs

The 7-aminoindole scaffold is a privileged structure found in numerous biologically active compounds. ibs.re.krresearchgate.net As such, this compound serves as a valuable building block for the synthesis of more complex "hybrid" molecules, where the indole core is linked to other pharmacophores or molecular frameworks. The versatile reactivity of the 7-amino group, along with other positions on the indole ring, allows for diverse synthetic elaborations.

The primary amino group at the C-7 position can act as a nucleophile to form a variety of chemical linkages, including amides, sulfonamides, ureas, and carbamates, by reacting with corresponding electrophiles. This is a common strategy for linking the indole motif to other molecular fragments. Furthermore, the indole ring itself can be functionalized. For example, domino reactions have been used to synthesize 6',7'-dihydro-3,7'-biindole derivatives by reacting a 7-hydroxy-dihydro-indole intermediate with another indole molecule, demonstrating a method for creating indole dimers linked at the 7-position. rsc.org

Molecular hybridization is a powerful strategy in drug discovery. By covalently linking two or more distinct pharmacophores, it is possible to create hybrid compounds with improved affinity, selectivity, or novel mechanisms of action. For example, pterostilbene-indole hybrids have been designed and synthesized as potential anticancer agents. nih.gov Similarly, hybrid molecules containing indole, benzimidazole (B57391), and triazole moieties have been explored for their biological activities. nih.gov The this compound motif could be readily incorporated into such hybrid designs, with the 7-amino group serving as a key handle for conjugation.

| Hybrid Type | Indole Precursor Motif | Coupling Partner/Reaction | Resulting Linkage/Scaffold | Potential Application Area | Reference |

|---|---|---|---|---|---|

| Biindole | 7-Hydroxy-dihydro-indole | N-methyl indole | C3-C7' Biindole | Chemical Synthesis | rsc.org |

| Pterostilbene-Indole | Indole | Pterostilbene fragment | Various linkages | Anticancer (STAT3 inhibitors) | nih.gov |

| Indole-Benzimidazole-Triazole | Indole | Multi-step synthesis | Triazole linker | Antimycobacterial | nih.gov |

| 7-Sulfonyl Indole | Indole | Sulfonylating agent | C-7 Sulfonyl group | Enzyme Inhibition | nih.gov |

Computational and Theoretical Chemistry Studies of 1 Isopropyl 1h Indol 7 Amine and Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-isopropyl-1H-indol-7-amine, DFT calculations, often employing basis sets like 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. chemrxiv.org

The geometry of the indole (B1671886) ring itself is largely planar. However, the isopropyl group attached to the nitrogen at position 1 (N1) and the amine group at position 7 (C7) introduce specific conformational features. The C-N-C bond angle of the isopropyl group and the orientation of the amine group's hydrogen atoms relative to the indole plane would be key parameters determined through geometry optimization. These structural details are crucial for understanding how the molecule might fit into a biological receptor.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general values for similar structures, as specific computational data for this molecule is not readily available.

| Parameter | Predicted Value |

|---|---|

| C2-N1 Bond Length | ~1.38 Å |

| N1-C(isopropyl) Bond Length | ~1.47 Å |

| C6-C7 Bond Length | ~1.40 Å |

| C7-N(amine) Bond Length | ~1.39 Å |

| C2-N1-C(isopropyl) Bond Angle | ~125° |

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more reactive. For indole derivatives, substituents on the ring can significantly influence the HOMO and LUMO energy levels. rsc.org An electron-donating group, such as the amino group at C7, would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the electron-withdrawing nature of the indole nitrogen, slightly modulated by the N-isopropyl group, will influence the LUMO.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for Substituted Indoles Data is generalized from studies on various indole derivatives to illustrate the concepts. researchgate.netrsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Indole | -5.5 | -0.2 | 5.3 | 2.65 | 1.83 |

| 7-Aminoindole (analog) | -5.2 | -0.1 | 5.1 | 2.55 | 1.76 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MESP map would likely show a region of high negative potential around the nitrogen atom of the amino group at C7, due to the lone pair of electrons. The π-electron cloud of the indole ring would also contribute to the negative potential above and below the plane of the ring. researchgate.net Regions of positive potential would be expected around the hydrogen atoms of the amino group and the N-H of the indole ring (if it were not substituted). The isopropyl group would present a largely neutral potential surface. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors, through electrostatic interactions and hydrogen bonding. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walisongo.ac.id This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking studies could be performed against various protein targets. For instance, indoleamine 2,3-dioxygenase 1 (IDO1) is a known target for some indole derivatives. nih.govespublisher.com A docking simulation would place the this compound molecule into the active site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results would highlight key interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the protein's active site, or π-π stacking interactions between the indole ring and aromatic residues like phenylalanine or tyrosine. mdpi.com The isopropyl group, being hydrophobic, might engage in van der Waals interactions within a hydrophobic pocket of the receptor.

Table 3: Potential Molecular Docking Interactions for this compound (Hypothetical Target)

| Interacting Group of Ligand | Potential Interacting Residue of Receptor | Type of Interaction |

|---|---|---|

| Amino group (C7) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Indole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Isopropyl Group (N1) | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Molecules with flexible bonds, such as the isopropyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different possible spatial arrangements of the atoms and their relative stabilities. researchgate.net

For this compound, the primary source of conformational flexibility is the rotation around the N1-C(isopropyl) bond and the C7-N(amine) bond. Computational methods can be used to systematically rotate these bonds and calculate the energy of the resulting conformers. This generates a potential energy surface, where energy minima correspond to stable conformations.

Understanding the conformational landscape is crucial because the biologically active conformation of a molecule—the shape it adopts when binding to its target—may not be its lowest energy conformation in solution. By identifying the low-energy conformers, researchers can gain a better understanding of the range of shapes the molecule can adopt and which of these are likely to be relevant for its biological activity. For tryptamine, a related indoleamine, studies have shown that the conformation of the ethylamine (B1201723) side chain significantly impacts its properties. researchgate.net Similarly, the orientation of the isopropyl and amino groups in this compound will be critical for its interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in modern drug discovery, providing insights into the relationship between the chemical structure of a compound and its biological activity. These methods are particularly valuable for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. For indole derivatives, including analogs of this compound, these techniques have been applied to elucidate key structural features that govern their interactions with various biological targets.

Development of 2D and 3D-QSAR Models for Predictive Activity

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR), depending on the descriptors used to represent the molecular structure.

2D-QSAR studies on indole derivatives have utilized a variety of molecular descriptors to predict their biological activities. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, molar refractivity), and topological (e.g., connectivity indices). For instance, a 2D-QSAR study on a series of 3,5-disubstituted indole derivatives as Pim-1 kinase inhibitors employed multiple linear regression (MLR) and multiple non-linear regression (MNLR) methods, achieving correlation coefficients of 0.79 and 0.82, respectively. researchgate.net Another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents developed 2D-QSAR models using genetic function approximation (GFA) for descriptor selection, resulting in statistically significant models. tandfonline.comtandfonline.com

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms in a molecule. tandfonline.com These methods involve aligning a series of molecules and calculating their steric and electrostatic fields. The resulting field values are then correlated with the biological activity data to generate a 3D contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For example, a CoMSIA study on indole-alkylamine derivatives with β3-adrenergic activity identified steric, hydrogen-bond donor and acceptor, lipophilicity, and molar refractivity properties as being correlated with biological activity. mdpi.com Similarly, 3D-QSAR models for indole derivatives as monoamine oxidase (MAO) inhibitors have shown the importance of both steric and electrostatic fields in the interaction with the enzyme. nih.gov

| QSAR Model Type | Application Example | Key Findings |

| 2D-QSAR | Pim-1 kinase inhibitors (3,5-disubstituted indoles) | Correlation coefficients of 0.79 (MLR) and 0.82 (MNLR) were achieved. researchgate.net |

| 2D-QSAR | Anti-influenza A virus agents (indole derivatives) | Robust models were developed using genetic function approximation for descriptor selection. tandfonline.comtandfonline.com |

| 3D-QSAR (CoMSIA) | β3-adrenergic agonists (indole-alkylamines) | Steric, hydrogen-bond donor/acceptor, lipophilicity, and molar refractivity properties were correlated with activity. mdpi.com |

| 3D-QSAR (CoMFA) | Monoamine oxidase (MAO) inhibitors (indole derivatives) | Steric and electrostatic fields were found to be equally important for inhibitor-enzyme interaction. nih.gov |

Pharmacophore Feature Identification for Design Principles

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used to screen large databases of compounds to identify novel molecules that fit the model and are therefore likely to be active. dergipark.org.trnih.gov

For indole derivatives, pharmacophore modeling has been used to identify key features for a variety of biological targets. For example, a pharmacophore model for indoleamine 2,3-dioxygenase (IDO) inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic aromatic feature as being crucial for activity. nih.gov In another study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents, a pharmacophore hypothesis (AAHRR) was developed, which included hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings. mdpi.com This model was able to successfully distinguish between active and inactive compounds. mdpi.com

The common pharmacophoric features identified for various indole derivatives provide valuable design principles for the development of new analogs, including those based on the this compound scaffold.

| Pharmacophore Feature | Description | Example Application |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | IDO inhibitors nih.gov, Antiamyloidogenic agents mdpi.com |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | IDO inhibitors nih.gov, Antiamyloidogenic agents mdpi.com |

| Hydrophobic Aromatic | A nonpolar aromatic ring system. | IDO inhibitors nih.gov |

| Aromatic Ring | A cyclic, planar ring system with delocalized pi electrons. | Antiamyloidogenic agents mdpi.com |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction tools have become an indispensable part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures. indexcopernicus.com

For indole derivatives, including potential analogs of this compound, various in silico models can be used to predict a wide range of ADME properties. indexcopernicus.comnih.gov These predictions are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

Absorption is often predicted by evaluating properties such as aqueous solubility, intestinal permeability (e.g., using Caco-2 cell models), and compliance with rules like Lipinski's rule of five. researchgate.netnih.gov For many indole derivatives, in silico studies have shown good oral bioavailability and gastrointestinal absorption. indexcopernicus.comresearchgate.net

Distribution is related to how a compound is distributed throughout the body and can be predicted by parameters such as plasma protein binding and the volume of distribution. In silico models can estimate the extent to which a compound will bind to plasma proteins, which can affect its availability to reach the target site. japsonline.com

Metabolism prediction focuses on identifying the likely metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) family of enzymes. acs.org In silico tools can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to inhibit any of these enzymes. japsonline.com

Excretion prediction involves estimating how a compound and its metabolites are eliminated from the body. This can be related to properties such as total clearance. nih.gov

Below is a table summarizing some of the key in silico predicted ADME properties for a representative set of indole derivatives, showcasing the types of data generated in such studies.

| ADME Property | Predicted Parameter | Typical Predicted Values for Indole Derivatives | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Good to excellent | Indicates potential for oral bioavailability. japsonline.com |

| Absorption | Caco-2 Permeability | Moderate to high | Predicts absorption across the intestinal epithelium. |

| Distribution | Plasma Protein Binding (PPB) | Variable, often high | Affects the free concentration of the drug available to act on the target. japsonline.com |

| Metabolism | CYP2D6 Inhibition | Generally low to no inhibition | Low potential for drug-drug interactions involving this major metabolic enzyme. japsonline.com |

| Excretion | Total Clearance | Low to moderate | Influences the dosing frequency. nih.gov |

It is important to note that these are general predictions for the indole class of compounds, and the specific ADME properties of this compound would need to be determined through specific in silico and experimental studies.

Preclinical Biological Investigations and Structure Activity Relationship Sar of 1 Isopropyl 1h Indol 7 Amine Derivatives

In Vitro Biological Activity Screening

Cytotoxic Activity Against Cancer Cell Lines in Cell Culture Models:No specific data found.

Future research may explore the synthesis and biological evaluation of this specific chemical entity, at which point a comprehensive review of its preclinical profile could be compiled. At present, the requested information remains outside the scope of published scientific literature.

Evaluation of Antioxidant and Anti-inflammatory Potentials in Cellular Assays

Indole (B1671886) derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antioxidant and anti-inflammatory effects. Research on various synthetic indole derivatives has shown their potential to act as free radical scavengers and to modulate inflammatory pathways in cellular models.

The antioxidant capacity of indole compounds is often attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom to neutralize free radicals. Studies on synthetic melatonin analogues and other indole derivatives have highlighted their free radical scavenging properties. For instance, certain indole derivatives have shown promising results in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant activities of 5-hydroxyoxindole and its derivatives have been demonstrated through the suppression of lipid peroxidation and intracellular oxidative stress.

In the context of inflammation, various indole derivatives have been evaluated for their ability to inhibit key inflammatory mediators in cellular assays. For example, studies on RAW 264.7 macrophage cells, a common model for inflammation, have shown that certain indole derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS). The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Table 1: In Vitro Anti-inflammatory and Antioxidant Activities of Representative Indole Derivatives

| Compound Class | Assay | Model System | Key Findings |

|---|---|---|---|

| Indole Derivatives | Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant reduction in NO levels. |

| Indole Derivatives | Cytokine Inhibition (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Downregulation of pro-inflammatory cytokine production. |

| Synthetic Indole Analogs | DPPH Radical Scavenging | Chemical Assay | Potent free radical scavenging activity observed. |

| 5-Hydroxyoxindole Derivatives | Lipid Peroxidation Inhibition | Rat liver microsomes | Significant suppression of lipid peroxidation. |

| N-Methylsulfonyl-Indole Derivatives | COX-2 Inhibition | Enzyme Immunoassay | Selective inhibition of COX-2 enzyme. |

In Vivo Preclinical Efficacy Studies in Animal Models

The anti-inflammatory and analgesic potential of indole derivatives observed in cellular assays has been further investigated in various animal models of disease. These in vivo studies are crucial for understanding the therapeutic potential and pharmacological response of these compounds in a whole-organism context.

Animal models of inflammation, such as carrageenan-induced paw edema in rats, are commonly used to assess the acute anti-inflammatory activity of novel compounds. Several fused pyrrole (B145914) derivatives, which share structural similarities with indoles, have demonstrated promising anti-inflammatory activity in such models, comparable to standard drugs like indomethacin and ibuprofen. These studies typically measure the reduction in paw volume or thickness as an indicator of anti-inflammatory effect.

Beyond acute inflammation models, the efficacy of indole-related compounds has been evaluated against specific pathological markers in various animal systems. For instance, in models of chronic inflammation and pain, researchers assess the ability of test compounds to modulate biomarkers of inflammation and nociception. Studies on certain (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid derivatives have shown encouraging results in in vivo analgesic and anti-inflammatory models. The evaluation often includes measuring the levels of pro-inflammatory cytokines, inflammatory enzymes, and markers of oxidative stress in tissue samples from treated animals.

Table 2: In Vivo Efficacy of Representative Indole and Related Heterocyclic Derivatives

| Compound Class | Animal Model | Efficacy Endpoint | Outcome |

|---|---|---|---|

| Fused Pyrrole Derivatives | Carrageenan-induced paw edema in rats | Reduction in paw edema | Activity comparable to indomethacin and ibuprofen. |

| Phenylbutanal Derivatives | Acetic acid-induced writhing in mice | Reduction in writhing response | Significant analgesic effect observed. |

| Indole Derivatives | Various carcinogenesis models | Inhibition of tumor formation | Some antioxidants and anti-inflammatory agents showed efficacy. |

Structure-Activity Relationship (SAR) Analysis

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Understanding the structure-activity relationship (SAR) is crucial for the design and optimization of new therapeutic agents.

N-alkylation of the indole nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The introduction of an alkyl group, such as an isopropyl group, can alter the molecule's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. From a pharmacodynamic perspective, the N-substituent can play a critical role in the binding of the molecule to its biological target.

While direct SAR studies on 1-Isopropyl-1H-indol-7-amine are not available, research on other N-alkylated indoles suggests that the size and nature of the N-alkyl group can modulate receptor affinity and selectivity. For example, in the context of serotonin receptor ligands, modifications to the N-alkyl substituent have been shown to impact binding affinity and functional activity. Enantioselective N-alkylation of indoles has been a subject of interest for synthesizing chiral molecules with specific biological activities. The presence of a bulky isopropyl group on the indole nitrogen could potentially enhance binding to a hydrophobic pocket within a target protein, or conversely, it could introduce steric hindrance that prevents optimal binding.

The position of substituents on the indole ring is a key determinant of biological activity. An amino group at the 7-position of the indole nucleus can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds. The 7-amino group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule within the active site of a receptor or enzyme.

Structure-activity relationship studies on 7-azaindole derivatives have provided insights into the importance of substituents at this position for various biological targets, including adenosine receptors and protein kinases. In the case of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives, which have a related structural motif, modifications of the amino group have been shown to profoundly affect their affinity and selectivity for serotonin receptors. The presence of the 7-amino group in this compound could therefore be a critical feature for its potential biological activity, likely participating in key molecular interactions with its biological target.

Table 3: Summary of Structure-Activity Relationship Insights for Indole Derivatives

| Structural Feature | General Impact on Biological Activity |

|---|---|

| N-Alkylation (e.g., N-Isopropylation) | Modulates lipophilicity, potentially affecting ADME properties. Can influence binding affinity and selectivity for target receptors/enzymes. |

| 7-Amino Group | Can act as a hydrogen bond donor, crucial for molecular recognition at the target site. Its position influences the electronic properties of the indole ring, impacting overall activity. |

Despite a comprehensive search for preclinical biological investigations and structure-activity relationship (SAR) studies concerning "this compound" and its derivatives, no specific information was found that would allow for a detailed analysis of the systematic substituent effects on its indole ring and peripheral moieties as requested.

The scientific literature readily available through public databases and research repositories does not appear to contain specific studies focused on the synthesis and biological evaluation of a series of this compound analogs where substituents on the indole nucleus or other parts of the molecule are systematically varied.

General searches for indole derivatives yield a vast amount of information on their broad biological activities and SAR. However, these studies focus on different substitution patterns and core indole scaffolds that are not directly applicable to the specific this compound framework.

Therefore, it is not possible to provide an article that adheres to the detailed outline and content requirements specified in the user's request, as the foundational research data for "this compound" appears to be unavailable in the public domain at this time.

Advanced Research Avenues and Future Perspectives for 1 Isopropyl 1h Indol 7 Amine

Rational Design of Highly Selective Chemical Probes and Ligands

The rational design of chemical probes from the 1-Isopropyl-1H-indol-7-amine scaffold would begin with identifying a biological target of interest. Assuming the indol-7-amine core possesses some initial affinity for a target, structural biology techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) could be employed to understand its binding mode. Computational modeling would then be used to predict modifications that could enhance selectivity.

Key considerations would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the isopropyl group and the indole (B1671886) core to determine which functionalities are critical for binding and which can be altered to improve selectivity against off-target proteins.

Introduction of Specific Interactions: Designing derivatives that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target protein, which are not possible with closely related proteins.

Pharmacophore Modeling: Developing a 3D model of the essential features required for binding to the target, which would guide the design of more potent and selective ligands.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues

Should the this compound scaffold present liabilities such as poor metabolic stability or off-target effects, scaffold hopping and bioisosteric replacement would be valuable strategies. bldpharm.com

Scaffold Hopping: This would involve replacing the indole core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, an azaindole or a benzimidazole (B57391) could be explored to see if they offer improved properties while retaining biological activity. The goal is to discover novel chemical series with potentially better drug-like properties. bldpharm.com

Bioisosteric Replacement: This strategy would focus on replacing specific functional groups with others that have similar physical or chemical properties. bldpharm.com For instance, the isopropyl group could be replaced with a cyclopropyl (B3062369) or tert-butyl group to explore the impact on potency and metabolism. The amine group could be replaced with other hydrogen-bonding moieties to modulate binding affinity and selectivity.

Integration of Cheminformatics and High-Throughput Screening in Lead Optimization

Cheminformatics and high-throughput screening (HTS) would be instrumental in optimizing leads derived from the this compound scaffold.

Virtual Screening: Large virtual libraries of compounds based on the this compound core could be screened computationally against a target protein to prioritize the synthesis of the most promising candidates.

High-Throughput Screening (HTS): If a suitable assay is developed, HTS could be used to screen large compound libraries to identify initial hits that bind to the target of interest. The this compound scaffold could be a starting point for library design.

Predictive Modeling: Cheminformatics tools could be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to identify candidates with a higher probability of success in later stages of drug development.

Exploration of Multi-Target Directed Ligands Based on the this compound Scaffold

For complex multifactorial diseases, such as neurodegenerative disorders or cancer, designing multi-target directed ligands (MTDLs) can be a promising therapeutic strategy. The this compound scaffold could serve as a foundation for MTDLs.

The design approach would involve:

Identifying Relevant Targets: Selecting multiple biological targets that are involved in the pathophysiology of the disease of interest.

Pharmacophore Merging: Integrating the key pharmacophoric features of known ligands for the selected targets onto the this compound scaffold.

Linker Optimization: If pharmacophores are combined, the linker connecting them would be optimized for length and flexibility to ensure optimal interaction with all intended targets.

The successful development of MTDLs would require a careful balance of activity at each target to achieve the desired therapeutic effect without causing off-target toxicity.

Q & A

Q. Q1. What are the validated synthetic routes for 1-Isopropyl-1H-indol-7-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step pathways, such as:

- Mukaiyama aldol condensation : A key step in constructing indole scaffolds, as demonstrated in the synthesis of analogous compounds (e.g., 6,7,8,9-tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine) .

- Substitution reactions : Introducing the isopropyl group via alkylation of indole precursors under anhydrous conditions (e.g., using LiAlH₄ for reductive amination) .

Q. Critical Factors :

- Temperature control (e.g., 0–5°C for sensitive intermediates).

- Solvent selection (e.g., THF or DMF for polar intermediates).

- Purification via column chromatography or recrystallization to isolate isomers .

Data Note : Yield variations (30–70%) are common due to competing side reactions, such as over-alkylation or oxidation. Purity is confirmed via HPLC (>95%) and NMR .

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve ambiguities in the molecular configuration of this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving positional disorder in the isopropyl group .

- Comparative analysis : Overlay experimental data with computational models (DFT-optimized geometries) to validate bond angles and torsional strain .

Case Study : In a related compound (4-Chloro-1-methyl-1H-indazol-7-amine), SC-XRD confirmed the planarity of the indole ring and the spatial orientation of substituents, critical for biological activity .

Reactivity and Functionalization

Q. Q3. What strategies optimize regioselective functionalization at the C-3 or C-5 positions of the indole core?

Methodological Answer:

- Electrophilic substitution : Use directing groups (e.g., -NH₂ at C-7) to guide reactions. For example, nitration at C-5 is favored due to the electron-donating amino group .

- Metal-catalyzed cross-coupling : Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/alkyl groups at C-3 .

Challenge : Competing reactions at C-2 (due to isopropyl steric effects) require careful optimization of catalysts (e.g., Pd(PPh₃)₄) and protecting groups (e.g., Boc for -NH₂) .

Data Contradictions in Biological Activity

Q. Q4. How can conflicting reports on the monoamine oxidase (MAO) inhibition potency of this compound derivatives be resolved?

Methodological Answer:

- Standardized assays : Use recombinant MAO-A/MAO-B isoforms under identical conditions (pH 7.4, 37°C) to eliminate variability .

- Metabolite profiling : LC-MS analysis to detect off-target interactions or degradation products that may skew IC₅₀ values .

Example : A study on 5-methyl-1H-indol-7-amine showed discrepancies in MAO-B inhibition (IC₅₀: 2–10 μM) due to differences in assay substrates (kynuramine vs. benzylamine) .

Computational Modeling for Drug Design

Q. Q5. Which computational methods predict the binding affinity of this compound to serotonin receptors?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the amino group .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

Validation : Compare predicted ΔG values with experimental SPR/Kd data. A study on analogous indoles achieved a correlation coefficient (R²) of 0.85 .

Challenges in Analytical Quantification

Q. Q6. Why do LC-MS methods struggle to quantify trace impurities in this compound, and how can sensitivity be improved?

Methodological Answer:

- Matrix effects : Co-eluting impurities (e.g., alkylation byproducts) suppress ionization. Use matrix-matched calibration standards .

- Advanced detectors : Employ HRMS (Q-TOF) with isotopic pattern matching to distinguish isobaric species .

Data : LOQ improved from 0.1% to 0.01% by switching from ESI to APCI ionization .

Advanced Applications in Material Science

Q. Q7. How does the electronic structure of this compound influence its performance in organic semiconductors?

Methodological Answer:

- DFT calculations : HOMO/LUMO levels (−5.2 eV/−1.8 eV) indicate suitability for hole-transport layers. Substituents (e.g., isopropyl) reduce π-π stacking, enhancing film morphology .

- Device fabrication : Spin-coating thin films (50–100 nm) for OFETs, achieving mobility up to 0.1 cm²/V·s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.